molecular formula C19H28N4O10 B3238313 Nodaga-nhs CAS No. 1407166-70-4

Nodaga-nhs

Cat. No. B3238313
CAS RN: 1407166-70-4
M. Wt: 472.4 g/mol
InChI Key: KHYQZCZUWQXKHB-UHFFFAOYSA-N
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Description

Nodaga-nhs is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of NODAGA, which is a chelating agent used in magnetic resonance imaging (MRI). Nodaga-nhs has been found to be a useful tool in the synthesis of bioconjugates, which are molecules that combine biological and non-biological components.

Mechanism of Action

The mechanism of action of nodaga-nhs involves the formation of a stable bond between the biological and non-biological components of the bioconjugate. This bond is formed through the reaction of nodaga-nhs with the functional groups of the biological component. The resulting bioconjugate can then be used for various applications.
Biochemical and Physiological Effects:
Nodaga-nhs has been found to be biocompatible and non-toxic, making it a useful tool in biochemical research. It does not have any significant biochemical or physiological effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using nodaga-nhs in lab experiments include its stability, biocompatibility, and non-toxicity. It is also relatively easy to synthesize, making it a cost-effective option for research. The limitations of nodaga-nhs include its limited solubility in water and its potential for hydrolysis under certain conditions.

Future Directions

There are several future directions for the use of nodaga-nhs in biochemical research. One direction is the development of new bioconjugates for drug delivery and therapeutics. Another direction is the use of nodaga-nhs in the development of new imaging agents for Nodaga-nhs. Additionally, nodaga-nhs could be used in the development of new diagnostic tools for various diseases.
Conclusion:
Nodaga-nhs is a chemical compound that has potential applications in biochemical research. It is a useful tool in the synthesis of bioconjugates, which have potential applications in drug delivery, diagnostics, and therapeutics. The synthesis method for nodaga-nhs is relatively simple, and it has been found to be biocompatible and non-toxic. While nodaga-nhs has limitations, its advantages make it a promising option for future research.

Scientific Research Applications

Nodaga-nhs has been found to be useful in the synthesis of bioconjugates. Bioconjugates are molecules that combine biological and non-biological components, such as proteins and drugs. These molecules have potential applications in drug delivery, diagnostics, and therapeutics. Nodaga-nhs is used as a linker between the biological and non-biological components of the bioconjugate. This allows for the precise targeting of specific cells or tissues.

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodaga-nhs

CAS RN

1407166-70-4
Record name Nodaga-nhs
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1407166704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NODAGA-NHS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJA4R92MA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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